molecular formula C7H16ClNO3 B13338427 Methyl 2-amino-5-methoxypentanoate hydrochloride

Methyl 2-amino-5-methoxypentanoate hydrochloride

Cat. No.: B13338427
M. Wt: 197.66 g/mol
InChI Key: GIUAWZWTPVFTLT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-5-methoxypentanoate hydrochloride can be synthesized through the esterification of amino acids. One common method involves the reaction of amino acids with methanol in the presence of trimethylchlorosilane at room temperature . This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. The use of protic acids such as gaseous hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid, as well as thionyl chloride, are common in these processes . These methods ensure high purity and yield, making the compound suitable for various research applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-methoxypentanoate hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-amino-5-methoxypentanoate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis and peptide synthesis.

    Biology: Employed in the study of amino acid metabolism and protein synthesis.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-5-methoxypentanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. These metabolites can then interact with cellular pathways, influencing biological processes such as protein synthesis and amino acid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-5-methoxypentanoate hydrochloride is unique due to its specific molecular structure, which allows it to participate in a variety of chemical reactions and biological processes. Its methoxy group at the fifth position and amino group at the second position provide distinct reactivity and functionality compared to similar compounds.

Properties

Molecular Formula

C7H16ClNO3

Molecular Weight

197.66 g/mol

IUPAC Name

methyl 2-amino-5-methoxypentanoate;hydrochloride

InChI

InChI=1S/C7H15NO3.ClH/c1-10-5-3-4-6(8)7(9)11-2;/h6H,3-5,8H2,1-2H3;1H

InChI Key

GIUAWZWTPVFTLT-UHFFFAOYSA-N

Canonical SMILES

COCCCC(C(=O)OC)N.Cl

Origin of Product

United States

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